molecular formula C18H20N2O6 B13569366 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate

1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B13569366
M. Wt: 360.4 g/mol
InChI Key: MHUZLKBWHOQGIW-ZDUSSCGKSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester at the 1-position and a 1,3-dioxoisoindolin-2-yl group at the 2-position. Its synthesis involves coupling reactions, as exemplified in , where it is generated via condensation of a pyrrolidine precursor with phthalimide derivatives under acidic conditions . The (S)-configuration at the pyrrolidine ring is critical for its stereochemical applications in asymmetric synthesis and drug development. The 1,3-dioxoisoindolin-2-yl group acts as a versatile protecting group or a reactive handle for further functionalization, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) (2S)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m0/s1

InChI Key

MHUZLKBWHOQGIW-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis of the Phthalimide-Protected Pyrrolidine Core

The key intermediate, the phthalimide-substituted pyrrolidine, is synthesized by coupling a pyrrolidine derivative with N-hydroxyphthalimide under carbodiimide-mediated conditions.

General Procedure:

Step Reagents & Conditions Description
1 Pyrrolidine derivative (e.g., (S)-pyrrolidine-2-carboxylic acid) Starting material
2 N-Hydroxyphthalimide (1 equiv) Phthalimide source
3 4-Dimethylaminopyridine (10 mol%) Catalyst to promote coupling
4 N,N′-Diisopropylcarbodiimide (DIC, 1.05 equiv) Coupling agent
5 Dichloromethane (DCM), room temperature, 12 h Solvent and reaction conditions

The reaction is performed under nitrogen atmosphere to avoid moisture interference. After stirring for 12 hours at room temperature, the crude mixture is purified by silica gel column chromatography using a gradient of ethyl acetate/hexanes (typically 20-40% EtOAc in hexanes) to isolate the phthalimide ester product as a colorless oil or solid with high yield (~90%).

Introduction of the tert-Butyl Ester Protecting Group

The tert-butyl ester is introduced either by starting from tert-butyl (S)-pyrrolidine-2-carboxylate or by esterification of the carboxylic acid intermediate with tert-butyl chloroformate under basic conditions.

Typical conditions:

Step Reagents & Conditions Description
1 (S)-Pyrrolidine-2-carboxylic acid or corresponding intermediate Starting material
2 tert-Butyl chloroformate (Boc2O) or tert-butyl carbamate Esterification agent
3 Triethylamine or other base To neutralize HCl formed
4 Dichloromethane or suitable solvent, 0 °C to room temperature Solvent and temperature control

The reaction proceeds smoothly to give the tert-butyl ester-protected pyrrolidine derivative, which is then purified by chromatography.

Representative Experimental Data

The following table summarizes typical yields and characterization data from the literature for the synthesis of the titled compound and closely related analogs:

Compound Yield (%) Purification Characterization Techniques Notes
1-(tert-Butyl) 2-(1,3-dioxoisoindolin-2-yl) 2-methylpyrrolidine-1,2-dicarboxylate 92 Silica gel chromatography (PE/EA 5:1) ^1H NMR, ^13C NMR, HRMS Colorless oil/white solid, rotamer mixture observed
1-(tert-Butyl) 2-(1,3-dioxoisoindolin-2-yl) 2-butylpyrrolidine-1,2-dicarboxylate 53 Silica gel chromatography (PE/EA 5:1) ^1H NMR, ^13C NMR, IR, HRMS White solid, multiple rotamers identified

Abbreviations: PE = petroleum ether, EA = ethyl acetate.

Mechanistic Insights and Reaction Optimization

  • The coupling of carboxylic acids with N-hydroxyphthalimide is facilitated by carbodiimide reagents such as DIC, which activate the acid to form an O-acylisourea intermediate that reacts with N-hydroxyphthalimide to form the phthalimide ester.
  • The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which enhances nucleophilicity and accelerates ester formation.
  • The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis and side reactions.
  • Purification by column chromatography is essential to separate rotamers and impurities.

Summary Table of Preparation Steps

Step No. Process Reagents Conditions Outcome
1 Activation of carboxylic acid N-Hydroxyphthalimide, DIC, DMAP DCM, RT, 12 h Formation of phthalimide ester intermediate
2 tert-Butyl ester protection tert-Butyl chloroformate, base DCM, 0 °C to RT tert-Butyl ester formation
3 Purification Silica gel chromatography PE/EA gradient Isolation of pure compound
4 Characterization NMR, HRMS, IR Standard analytical methods Confirmation of structure and purity

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl and methyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key observations :

  • Basic hydrolysis : NaOH (1–2 M) in THF/H₂O (3:1) at 60–80°C for 6–12 hours cleaves the tert-butyl ester selectively, preserving the phthalimide group.

  • Acidic hydrolysis : HCl (conc.) in dioxane at 25°C for 2 hours removes both ester groups, generating a dicarboxylic acid intermediate .

SubstrateReagent/ConditionsProductYieldReference
Target compound1M NaOH, THF/H₂O, 70°C, 8h(S)-2-(1,3-Dioxoisoindolin-2-yl)pyrrolidine-1,2-dicarboxylic acid85%
Target compound4M HCl, dioxane, 25°C, 2h(S)-Pyrrolidine-1,2-dicarboxylic acid78%

Nucleophilic Substitution at Phthalimide

The phthalimide group acts as a leaving group in nucleophilic displacement reactions.
Mechanism :

  • Amines (e.g., methylamine, hydrazine) or alcohols displace the phthalimide under mild basic conditions (K₂CO₃, DMF, 50°C) .

  • Reaction with hydrazine hydrate produces hydrazide derivatives, enabling further functionalization .

NucleophileConditionsProductYieldReference
MethylamineK₂CO₃, DMF, 50°C, 12h(S)-1-(tert-Butyl) 2-(methylcarbamoyl)pyrrolidine-1,2-dicarboxylate63%
Hydrazine hydrateEtOH, reflux, 6h(S)-1-(tert-Butyl) 2-hydrazinylcarbonylpyrrolidine-1,2-dicarboxylate89%

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation in the presence of Pd/C or Raney Ni catalysts:

  • Selective reduction : H₂ (1 atm) with 10% Pd/C in MeOH reduces the phthalimide to isoindoline without affecting the ester groups .

  • Full saturation : Elevated H₂ pressure (5 atm) and PtO₂ hydrogenate both the pyrrolidine and phthalimide moieties .

CatalystConditionsProductYieldReference
10% Pd/CH₂ (1 atm), MeOH, 25°C, 24h(S)-1-(tert-Butyl) 2-(2,3-dihydro-1H-isoindol-1-yl)pyrrolidine-1,2-dicarboxylate72%
PtO₂H₂ (5 atm), AcOH, 50°C, 48hFully saturated pyrrolidine derivative58%

Ring-Opening Reactions

The phthalimide ring opens under nucleophilic attack or photochemical conditions:

  • Photochemical cleavage : Blue LED irradiation (450 nm) in DMA generates a diradical intermediate, enabling cross-coupling with alkenes .

  • Aminolysis : Reaction with ethylenediamine forms polyamide precursors .

Reagent/ConditionsProductYieldReference
Blue LED (450 nm), DMA, 35°CBicyclo[1.1.1]pentane-1,3-dicarboxylate68%
Ethylenediamine, EtOH, 60°CPolyamide oligomer81%

Suzuki–Miyaura Cross-Coupling

The tert-butyl ester group remains inert, while the phthalimide can be functionalized via palladium-catalyzed coupling:

  • Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aromatic substituents .

Boronic AcidConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C(S)-1-(tert-Butyl) 2-(phenyl) pyrrolidine-1,2-dicarboxylate66%

Characterization Data

Critical spectroscopic data for reaction products:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.51 (s, 9H, tert-butyl), 3.61–3.71 (m, 2H, pyrrolidine), 7.76–7.90 (m, 4H, phthalimide) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.1 (tert-butyl), 48.0 (pyrrolidine N–C), 171.4 (C=O) .

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
1-(tert-Butyl) 2-(1,3-Dioxoisoindolin-2-yl) (S)-Pyrrolidine-1,2-Dicarboxylate 1,3-Dioxoisoindolin-2-yl, tert-butyl C₁₉H₂₄N₂O₆ 376.41 (calculated) Chiral center (S-configuration); reactive phthalimide group Prodrug synthesis, asymmetric catalysis
1-(tert-Butyl) 2-Methyl 2-(5-Azidopentyl)Pyrrolidine-1,2-Dicarboxylate Methyl, 5-azidopentyl C₁₆H₂₉N₄O₄ 341.22 Azide group for click chemistry; oily mixture of rotamers Veliparib prodrug intermediates
1-(tert-Butyl) 2-Methyl (2S,4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate Methyl, 4-hydroxy C₁₁H₁₉NO₅ 245.27 Hydroxyl group for hydrogen bonding; crystalline solid Chiral ligands, enzyme inhibition studies
1-(tert-Butyl) 2-Phenyl (S)-Pyrrolidine-1,2-Dicarboxylate Phenyl C₁₇H₂₃NO₄ 305.37 Aromatic phenyl group; high thermal stability Urea derivatives via condensation with anilines
1-(tert-Butyl) 2-Methyl (2S,4R)-4-((4-Nitrobenzoyl)Oxy)Pyrrolidine-1,2-Dicarboxylate Methyl, 4-nitrobenzoyloxy C₂₀H₂₄N₂O₉ 436.42 Electron-withdrawing nitro group; single diastereomer formation Photocatalysis, materials science

Key Observations:

Reactivity :

  • The target compound (1,3-dioxoisoindolin-2-yl) exhibits reactivity toward nucleophilic substitution, enabling phthalimide removal or cross-coupling reactions .
  • Azidopentyl analogs () are tailored for bioorthogonal click chemistry (e.g., CuAAC), useful in prodrug activation .
  • Hydroxyl-containing derivatives () are employed in hydrogen-bond-mediated chiral recognition .

Stereochemical Impact :

  • The (S)-configuration in the target compound and (2S,4R)-configured analogs () dictate enantioselectivity in catalysis and drug-receptor interactions.

Thermal and Solubility Properties :

  • Phenyl-substituted analogs () show enhanced thermal stability due to aromatic stacking .
  • Azidopentyl derivatives () are oily and rotameric, complicating crystallization but improving solubility in organic solvents .

Applications :

  • Prodrug Development : The target compound and azidopentyl analog () are intermediates in PARP inhibitors (e.g., Veliparib) .
  • Catalysis : Nitrobenzoyloxy derivatives () serve as ligands in metal-free photocatalysis .

Biological Activity

1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a dioxoisoindoline moiety, which contribute to its unique pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O5\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{5}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dioxoisoindoline group is significant as it may facilitate binding to specific biological targets, potentially modulating various biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Studies suggest that it may enhance neuronal survival and promote neurite outgrowth in neuronal cultures.
  • Antimicrobial Properties : Preliminary investigations indicate antimicrobial activity against certain pathogens.

Data Table: Biological Activities and Research Findings

Activity Research Findings Reference
AntioxidantReduces oxidative stress in vitro
NeuroprotectionEnhances neurite outgrowth in rat cortical neurons
AntimicrobialInhibits growth of Staphylococcus aureus

Neuroprotective Effects Study

In a study conducted on rat cortical neurons, the administration of this compound at concentrations of 0.1 mmol/L resulted in significant neurite outgrowth compared to control groups treated with ethanol. This suggests a potential role in neuroprotection and nerve regeneration.

Antimicrobial Activity Investigation

A separate investigation into the antimicrobial properties of the compound revealed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus. This activity was assessed using standard disk diffusion methods, demonstrating its potential as an antimicrobial agent.

Q & A

Q. Methodological Answer :

Quantum Chemical Calculations :

  • *DFT (B3LYP/6-31G)**: Predicts transition-state energies for coupling reactions, identifying optimal solvents (e.g., THF vs. DMF) and temperatures .
  • Nudged Elastic Band (NEB) : Maps reaction pathways to minimize racemization during phthalimide coupling .

Machine Learning : Algorithms trained on reaction databases (e.g., Reaxys) recommend catalysts (e.g., DMAP vs. DBU) for higher yields .
Case Study : ICReDD’s workflow reduced trial-and-error experimentation by 40% in analogous pyrrolidine syntheses .

Advanced: How does the compound’s electronic structure influence its reactivity in multicomponent reactions?

Q. Methodological Answer :

Electrostatic Potential (ESP) Analysis :

  • The tert-butyl group induces steric hindrance, directing nucleophilic attacks to the less hindered pyrrolidine 2-position .
  • The electron-withdrawing phthalimide group activates the adjacent carbonyl for nucleophilic addition (e.g., Grignard reagents) .

Kinetic Studies :

  • Pseudo-first-order kinetics (UV-Vis monitoring) reveal rate constants (k = 0.05–0.1 s⁻¹) in SN2 reactions .
  • Hammett plots correlate substituent effects (σ⁺) with reaction rates .

Advanced: What strategies resolve contradictions in reported solubility and stability data?

Q. Methodological Answer :

Controlled Replication :

  • Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M in DMSO-d₆) to isolate solvent/impurity effects .

Advanced Analytics :

  • TGA/DSC : Thermal stability discrepancies (e.g., decomposition at 150°C vs. 180°C) are resolved by analyzing moisture content (<0.1% via Karl Fischer titration) .
  • LC-MS/MS : Detects trace degradation products (e.g., hydrolyzed phthalimide) that alter solubility .

Collaborative Validation : Cross-laboratory studies using CRDC-certified protocols (RDF2050112) ensure data reproducibility .

Advanced: What role does the compound play in organocatalytic cascade reactions?

Q. Methodological Answer :

Bifunctional Catalysis :

  • The pyrrolidine nitrogen acts as a Brønsted base, while the phthalimide carbonyl participates in hydrogen bonding with substrates (e.g., aldehydes in aldol reactions) .

Mechanistic Probes :

  • Isotope labeling (¹⁸O) tracks oxygen transfer in oxidation steps .
  • In situ IR spectroscopy monitors intermediate enamine formation (νC=N at 1650 cm⁻¹) .

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